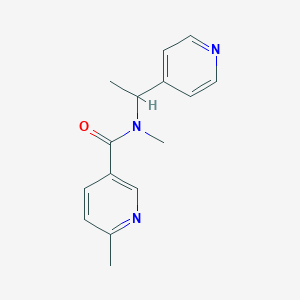
3-cyano-N-(3,4-difluorophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-cyano-N-(3,4-difluorophenyl)benzamide, also known as DFB or DFB-Br, is a chemical compound that has been extensively studied for its various applications in scientific research. This compound belongs to the family of benzamides and is commonly used as a fluorescent probe in biological and biochemical studies.
科学研究应用
3-cyano-N-(3,4-difluorophenyl)benzamide is commonly used as a fluorescent probe in biological and biochemical studies. It has been used to study protein-ligand interactions, enzyme kinetics, and cell signaling pathways. 3-cyano-N-(3,4-difluorophenyl)benzamide-Br has also been used as a labeling agent for proteins and peptides, allowing for their detection and quantification in complex biological samples. Additionally, 3-cyano-N-(3,4-difluorophenyl)benzamide-Br has been used as a photosensitizer in photodynamic therapy for cancer treatment.
作用机制
The mechanism of action of 3-cyano-N-(3,4-difluorophenyl)benzamide involves its ability to bind to specific target molecules and emit fluorescence upon excitation with light. The compound has a high quantum yield and is sensitive to changes in the local environment, making it a useful tool for studying protein-ligand interactions and enzyme kinetics.
Biochemical and Physiological Effects:
3-cyano-N-(3,4-difluorophenyl)benzamide does not have any known biochemical or physiological effects on living organisms. It is a non-toxic compound and has been shown to be biocompatible in vitro and in vivo.
实验室实验的优点和局限性
One of the main advantages of using 3-cyano-N-(3,4-difluorophenyl)benzamide in lab experiments is its high sensitivity and specificity for detecting target molecules. The compound has a low background fluorescence, which makes it ideal for use in complex biological samples. Additionally, 3-cyano-N-(3,4-difluorophenyl)benzamide-Br is easy to use and can be incorporated into a wide range of experimental protocols.
However, there are also some limitations to using 3-cyano-N-(3,4-difluorophenyl)benzamide-Br in lab experiments. The compound has a relatively short excitation wavelength, which can limit its use in certain applications. Additionally, 3-cyano-N-(3,4-difluorophenyl)benzamide-Br is sensitive to changes in pH and temperature, which can affect its fluorescence properties.
未来方向
There are numerous future directions for research involving 3-cyano-N-(3,4-difluorophenyl)benzamide. One potential area of research is the development of new fluorescent probes based on 3-cyano-N-(3,4-difluorophenyl)benzamide-Br. Researchers could modify the structure of the compound to improve its fluorescence properties or to target specific biological molecules.
Another area of research is the use of 3-cyano-N-(3,4-difluorophenyl)benzamide-Br in photodynamic therapy for cancer treatment. Researchers could explore the use of 3-cyano-N-(3,4-difluorophenyl)benzamide-Br as a photosensitizer in combination with other therapeutic agents to enhance its efficacy.
Finally, researchers could investigate the use of 3-cyano-N-(3,4-difluorophenyl)benzamide-Br in diagnostic applications. The compound could be used to detect specific biomolecules or to monitor disease progression in vivo. Overall, the future directions for research involving 3-cyano-N-(3,4-difluorophenyl)benzamide are numerous and exciting, and could have important implications for a wide range of scientific and medical fields.
合成方法
The synthesis of 3-cyano-N-(3,4-difluorophenyl)benzamide involves the reaction of 3,4-difluoroaniline with 3-cyanobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is obtained as a white solid and can be purified by recrystallization from a suitable solvent.
属性
IUPAC Name |
3-cyano-N-(3,4-difluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2N2O/c15-12-5-4-11(7-13(12)16)18-14(19)10-3-1-2-9(6-10)8-17/h1-7H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMSHIDXNYEWTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B7533671.png)

![N-cyclopropyl-2-[[2-(2-ethylanilino)-2-oxoethyl]-methylamino]acetamide](/img/structure/B7533681.png)
![1-[4-[[6-Chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl]piperazin-1-yl]ethanone](/img/structure/B7533688.png)


![N-(cyclohexylcarbamoyl)-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide](/img/structure/B7533725.png)

![1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone](/img/structure/B7533738.png)
![5-Cyano-6-[2-(cyclopropylamino)-2-oxoethyl]sulfanyl-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B7533745.png)
![N-[3-(methylamino)-3-oxopropyl]-4-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzamide](/img/structure/B7533748.png)
![2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7533767.png)

![3-acetamido-4-fluoro-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]benzamide](/img/structure/B7533777.png)